6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic organic compound. It features a phthalazinone core, an azepane ring, and a methoxybenzyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Phthalazinone Core: Starting from phthalic anhydride, the phthalazinone core can be synthesized through cyclization reactions.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the methoxybenzyl group.
Reduction: Reduction reactions could target the phthalazinone core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with a similar phthalazinone core.
Azepane-Containing Compounds: Molecules featuring the azepane ring.
Methoxybenzyl Derivatives: Compounds with the methoxybenzyl group.
Uniqueness
6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to the combination of these three structural motifs, which could confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound is characterized by the presence of a quinazolinone core and an oxadiazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₈H₁₈N₄O₄S |
Molecular Weight | 382.42 g/mol |
CAS Number | 1111975-58-6 |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole demonstrate potent activity against various bacterial strains. In particular:
- Gram-positive bacteria : Compounds similar to the one have shown better efficacy against Gram-positive bacteria compared to Gram-negative bacteria. For example, certain derivatives have demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus .
- Antifungal Activity : The presence of the oxadiazole moiety has also been linked to antifungal properties. Compounds with similar structures have been tested against fungal strains such as Candida albicans, displaying promising results .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Assays : In vitro studies using cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) have shown that certain derivatives possess significant cytotoxic effects. For instance, compounds derived from oxadiazole have exhibited IC50 values ranging from 10 µM to 20 µM against HUH7 cells .
- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to inhibit key enzymes involved in DNA synthesis and repair mechanisms. Specifically, targeting thymidylate synthase (TS) has been highlighted as a crucial pathway for inducing apoptosis in cancer cells .
Study 1: Antimicrobial Screening
In a study evaluating a series of oxadiazole derivatives for antimicrobial activity, it was found that specific modifications in the phenyl group significantly enhanced antibacterial efficacy. The most potent compound exhibited an MIC value of 12 µg/mL against Staphylococcus aureus .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of oxadiazole-containing compounds revealed that substitution patterns on the oxadiazole ring influenced cytotoxicity. A derivative with a methoxy substitution showed improved activity against MCF7 cells with an IC50 value of 15 µM .
Summary of Findings
The biological activities associated with This compound suggest its potential as a lead compound for further pharmacological development. The following table summarizes key findings regarding its biological activities:
Activity Type | Observed Effects |
---|---|
Antimicrobial | Effective against Gram-positive bacteria; antifungal activity noted |
Anticancer | Significant cytotoxicity in multiple cancer cell lines; targets DNA synthesis pathways |
Mechanism Insights | Inhibition of thymidylate synthase; apoptosis induction |
Properties
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-25-20(26)12-7-16-17(30-10-29-16)8-13(12)22-21(25)32-9-18-23-19(24-31-18)11-4-5-14(27-2)15(6-11)28-3/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJBOTXMSGESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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